4,5-Diethoxy-3-fluorophthalonitrile
Overview
Description
4,5-Diethoxy-3-fluorophthalonitrile is an organic compound with the molecular formula C₁₂H₁₁FN₂O₂ and a molecular weight of 234.23 g/mol . It is characterized by the presence of two ethoxy groups, a fluorine atom, and two nitrile groups attached to a benzene ring. This compound is primarily used in research and development settings.
Preparation Methods
The synthesis of 4,5-Diethoxy-3-fluorophthalonitrile typically involves the reaction of 1,2-dibromo-4,5-diethoxy-3-fluorobenzene with copper cyanide in the presence of 1,3-dimethyl-2-imidazolidinone as a solvent. The reaction is carried out under nitrogen atmosphere at a temperature of 130°C for 17 hours . This method ensures the formation of the desired product with high purity.
Chemical Reactions Analysis
4,5-Diethoxy-3-fluorophthalonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The nitrile groups can be reduced to amines or oxidized to carboxylic acids.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-Diethoxy-3-fluorophthalonitrile is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic properties.
Pharmaceutical Research: It is investigated for its potential use in drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of 4,5-Diethoxy-3-fluorophthalonitrile involves its interaction with specific molecular targets, depending on the context of its use. In coupling reactions, it acts as a substrate that undergoes oxidative addition and transmetalation steps, facilitated by palladium catalysts . The ethoxy and fluorine substituents influence its reactivity and selectivity in these reactions.
Comparison with Similar Compounds
4,5-Diethoxy-3-fluorophthalonitrile can be compared to other phthalonitrile derivatives, such as:
4,5-Dimethoxy-3-fluorophthalonitrile: Similar structure but with methoxy groups instead of ethoxy groups.
4,5-Diethoxy-3-chlorophthalonitrile: Similar structure but with a chlorine atom instead of a fluorine atom.
The presence of ethoxy groups and a fluorine atom in this compound makes it unique in terms of its electronic properties and reactivity, which can be advantageous in specific synthetic applications .
Properties
IUPAC Name |
4,5-diethoxy-3-fluorobenzene-1,2-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-3-16-10-5-8(6-14)9(7-15)11(13)12(10)17-4-2/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKCZYZZKGEXNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C#N)C#N)F)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628990 | |
Record name | 4,5-Diethoxy-3-fluorobenzene-1,2-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474554-45-5 | |
Record name | 4,5-Diethoxy-3-fluorobenzene-1,2-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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